molecular formula C23H22FNO3S B11079180 Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11079180
M. Wt: 411.5 g/mol
InChI Key: FASGRLKMAYCTLT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound. Let’s break down its structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

This compound contains several functional groups, including an ester (carboxylate), a ketone, and a thiophene ring. Its synthesis and applications are intriguing, so let’s explore further.

Preparation Methods

Synthetic Routes: Several synthetic methods lead to this compound. One notable approach involves heterocyclization reactions. For instance, researchers have employed ionic liquids as solvents to form the thiophene ring . The use of ionic liquid, such as 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4), under mild conditions has yielded good yields of corresponding thiophene analogs.

Industrial Production: While specific industrial production methods may vary, the compound’s synthesis often involves efficient routes that balance yield and cost-effectiveness.

Chemical Reactions Analysis

Reactivity: Ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various reactions:

    Oxidation: It may be susceptible to oxidation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the ketone group is feasible.

Common Reagents:

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

    Organic Electronics: It contributes to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of the fluorophenyl, thiophene, and hexahydroquinoline moieties sets this compound apart.

Properties

Molecular Formula

C23H22FNO3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H22FNO3S/c1-3-28-23(27)20-13(2)25-17-11-14(19-9-6-10-29-19)12-18(26)22(17)21(20)15-7-4-5-8-16(15)24/h4-10,14,21,25H,3,11-12H2,1-2H3

InChI Key

FASGRLKMAYCTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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